N-Acetyl-N-(2-methylpropyl)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

1787-52-6 |

|---|---|

Molecular Formula |

C8H15NO2 |

Molecular Weight |

157.21 g/mol |

IUPAC Name |

N-acetyl-N-(2-methylpropyl)acetamide |

InChI |

InChI=1S/C8H15NO2/c1-6(2)5-9(7(3)10)8(4)11/h6H,5H2,1-4H3 |

InChI Key |

WQJBTSUJPQKSOP-UHFFFAOYSA-N |

SMILES |

CC(C)CN(C(=O)C)C(=O)C |

Canonical SMILES |

CC(C)CN(C(=O)C)C(=O)C |

Other CAS No. |

1787-52-6 |

Synonyms |

N-acetyl-N-(2-methylpropyl)acetamide |

Origin of Product |

United States |

Foundational & Exploratory

N-Acetyl-N-(2-methylpropyl)acetamide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the fundamental properties of N-Acetyl-N-(2-methylpropyl)acetamide, a diacetylated amine compound. Due to limited availability of published experimental data for this specific molecule, this document consolidates known identifiers and predicted properties, alongside general methodologies for the synthesis and analysis of related compounds. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis.

Chemical Identity and Physical Properties

This compound is identified by the Chemical Abstracts Service (CAS) number 1787-52-6.[1][2] Its chemical structure consists of an isobutyl group attached to a nitrogen atom which is further bonded to two acetyl groups.

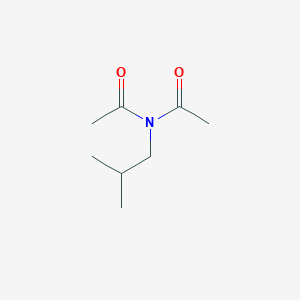

Below is a visualization of the chemical structure of this compound.

Caption: Chemical structure of this compound.

A summary of the available and predicted physicochemical properties for this compound is presented in Table 1. It is important to note that much of the quantitative data is based on computational predictions and has not been experimentally verified.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₁₅NO₂ | [3] |

| Molecular Weight | 157.21 g/mol | [1][3] |

| CAS Number | 1787-52-6 | [1] |

| IUPAC Name | This compound | [1] |

| SMILES | CC(C)CN(C(=O)C)C(=O)C | [3] |

| InChI Key | WQJBTSUJPQKSOP-UHFFFAOYSA-N | [1] |

| Boiling Point (Predicted) | 229.1°C at 760 mmHg | [1] |

| Flash Point (Predicted) | 84.7°C | [1] |

| Density (Predicted) | 0.967 g/cm³ | [1] |

| Melting Point | Not available | |

| Solubility | Not available |

Experimental Protocols

General Synthesis of N,N-Diacylamines

The synthesis of N,N-diacylamines, such as this compound, can be conceptually approached through the acylation of a primary amine. A possible synthetic workflow is outlined below.

Caption: A generalized workflow for the synthesis of N,N-diacylamines.

A general procedure for the acylation of amines to form diacylamines can be found in the chemical literature.[4] Typically, a primary amine is reacted with an excess of an acylating agent, such as an acid chloride or anhydride, in the presence of a base to neutralize the hydrogen halide formed. The reaction is usually carried out in an inert solvent. Purification is often achieved by column chromatography.

General Analytical Methods

The analysis of N,N-diacylamines can be performed using standard analytical techniques.

-

Chromatographic Methods: High-performance liquid chromatography (HPLC) and gas chromatography (GC) are suitable for assessing the purity of the compound. For HPLC, a reverse-phase column with a suitable mobile phase (e.g., acetonitrile/water gradient) would likely provide good separation. For GC, a non-polar or medium-polarity column would be appropriate.

-

Mass Spectrometry (MS): Coupled with either GC or LC, mass spectrometry can be used to confirm the molecular weight of the compound and to provide structural information through fragmentation patterns.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of the molecule, confirming the presence of the isobutyl and acetyl groups and their connectivity.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic carbonyl (C=O) stretching vibrations of the diacylamino group.

While specific methods for this compound are not published, analytical strategies for similar compounds, such as N-nitrosamines, often involve LC-MS for sensitive detection and quantification.[5][6]

Biological Activity and Signaling Pathways

There is currently no available information in the public domain regarding the biological activity, mechanism of action, or any associated signaling pathways for this compound. Studies on the biological effects of N,N-diacetylated compounds are scarce. Research on structurally related acetamide derivatives has explored a range of activities, but these findings cannot be directly extrapolated to the target compound.

Conclusion

This technical guide provides the currently available information on the basic properties of this compound. While its chemical identity is established, there is a notable absence of experimentally determined physicochemical data, as well as specific protocols for its synthesis and analysis. Furthermore, its biological profile remains uninvestigated. The information presented here serves as a starting point for researchers interested in this compound, highlighting the need for further experimental investigation to fully characterize its properties and potential applications.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. This compound suppliers and producers - BuyersGuideChem [buyersguidechem.com]

- 3. GSRS [gsrs-dev-public.ncats.io]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-(2-Methylpropyl)acetamide (CAS: 1540-94-9)

For Researchers, Scientists, and Drug Development Professionals

Foreword: Clarification of Chemical Identity

It is imperative to clarify a common point of confusion regarding the chemical identity associated with CAS number 1540-94-9. This number correctly identifies N-(2-Methylpropyl)acetamide , also widely known as N-Isobutylacetamide . It is crucial to distinguish this compound from "N-Acetyl-N-(2-methylpropyl)acetamide," which is a different chemical entity with a separate CAS number (1787-52-6). This guide will focus exclusively on the properties and available data for N-(2-Methylpropyl)acetamide.

Chemical and Physical Properties

N-(2-Methylpropyl)acetamide is a member of the acetamide class of organic compounds.[1] It is characterized by an acetyl group attached to the nitrogen of an isobutylamine. This compound has been detected in some alcoholic beverages.[2]

Table 1: Physicochemical Properties of N-(2-Methylpropyl)acetamide

| Property | Value | Source |

| Molecular Formula | C6H13NO | [3] |

| Molecular Weight | 115.17 g/mol | [3] |

| CAS Number | 1540-94-9 | [3] |

| Synonyms | N-Isobutylacetamide, Acetamide, N-(2-methylpropyl)-, N-Acetylisobutylamine | [4][5] |

| Appearance | White crystalline solid | [6] |

| Boiling Point | 222 °C | [6] |

| Melting Point | 81 °C | [6] |

| Water Solubility | 26180 mg/L @ 25 °C (estimated) | [7] |

| LogP | 0.63 (ALOGPS) | [7] |

Synthesis and Experimental Protocols

General Experimental Workflow for N-Alkyl Amide Synthesis:

This protocol is for a related compound but illustrates a common synthetic strategy.

dot

Caption: General workflow for N-alkyl amide synthesis.

Detailed Methodology (Adapted from a similar synthesis):

-

Reaction Setup: A solution of the carboxylic acid (1 equivalent) and the amine (1 equivalent) is prepared in an anhydrous solvent such as N,N-dimethylformamide (DMF).

-

Coupling Agent Addition: The reaction mixture is cooled to 0°C, and a coupling agent (e.g., PyClOP, 1 equivalent) and a non-nucleophilic base (e.g., N,N-diisopropylethylamine, 2 equivalents) are added.

-

Reaction: The mixture is stirred at room temperature for approximately 12 hours.

-

Work-up: The reaction is quenched with water and extracted with an organic solvent like ethyl acetate.

-

Purification: The organic layer is washed successively with dilute hydrochloric acid, sodium bicarbonate solution, and brine. It is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash chromatography.

Applications and Biological Significance

The applications of N-(2-Methylpropyl)acetamide are not extensively documented in scientific literature. However, based on the known uses of the broader acetamide class, potential applications can be inferred.

-

Solvent and Plasticizer: Acetamides are known for their utility as solvents and plasticizers in various industrial processes.[8]

-

Intermediate in Organic Synthesis: This compound can serve as a building block in the synthesis of more complex molecules.[8]

-

Potential in Drug Development: While there is no specific data on N-(2-Methylpropyl)acetamide, acetamide derivatives have been investigated for a range of pharmacological activities, including antimicrobial, antifungal, and antiviral properties.[8] Some N-substituted acetamides have shown promise in inhibiting enzymes linked to various diseases.[8]

Logical Relationship of Acetamide Derivatives in Drug Discovery:

dot

Caption: Role of acetamide derivatives in drug discovery.

Analytical Methods

The analysis of N-(2-Methylpropyl)acetamide can be performed using standard analytical techniques.

-

Gas Chromatography (GC): GC is a suitable method for the separation and quantification of this compound. The NIST Chemistry WebBook provides mass spectrometry data obtained via GC.[9] A nitrogen-phosphorous detector (NPD) is noted to be more sensitive for acetamides than a flame ionization detector (FID).[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would be essential for the structural confirmation of the synthesized compound.

-

Mass Spectrometry (MS): Mass spectral data is available and can be used for identification.[9]

Table 2: Analytical Data and Spectral Information

| Technique | Data Availability | Source |

| Mass Spectrum (EI) | Available | [9] |

| Gas Chromatography | Available | [9] |

| 1H-NMR | Not explicitly found for this compound | - |

| 13C-NMR | Not explicitly found for this compound | - |

Future Directions

The limited publicly available data on N-(2-Methylpropyl)acetamide suggests several avenues for future research. Detailed investigation into its synthesis and optimization of reaction conditions would be valuable. Furthermore, comprehensive screening for biological activities, including antimicrobial, anticancer, and enzyme inhibition assays, could uncover potential therapeutic applications. Elucidation of its metabolic pathways and toxicological profile would be necessary for any consideration in drug development.

References

- 1. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-isobutyl acetamide, 1540-94-9 [thegoodscentscompany.com]

- 3. Acetamide, N-(2-methylpropyl)- [webbook.nist.gov]

- 4. Page loading... [guidechem.com]

- 5. Acetamide, N-(2-methylpropyl)- (CAS 1540-94-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. osha.gov [osha.gov]

- 7. Human Metabolome Database: Showing metabocard for N-(2-Methylpropyl)acetamide (HMDB0034203) [hmdb.ca]

- 8. globalresearchonline.net [globalresearchonline.net]

- 9. Acetamide, N-(2-methylpropyl)- [webbook.nist.gov]

Technical Guide: Molecular Weight of N-Acetyl-N-(2-methylpropyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise technical overview of the molecular properties of N-Acetyl-N-(2-methylpropyl)acetamide, with a primary focus on its molecular weight.

Molecular Identity

This compound is a chemical compound with the molecular formula C₈H₁₅NO₂.[1] Its structure consists of an N-acetyl group and an N-(2-methylpropyl)acetamide group.

Molecular Weight

The molecular weight of this compound is 157.21 g/mol .[1] This value is a fundamental parameter in various experimental and theoretical applications within chemistry and drug development, including stoichiometry, solution preparation, and molecular modeling.

Data Summary

The key quantitative data for this compound is summarized in the table below for easy reference.

| Parameter | Value | Reference |

| Molecular Formula | C₈H₁₅NO₂ | [1] |

| Molecular Weight | 157.21 g/mol | [1] |

Experimental Protocols (Theoretical Calculation)

The molecular weight was determined based on its molecular formula. The calculation involves summing the atomic weights of all atoms present in the molecule.

Methodology:

-

Identify the molecular formula: The molecular formula for this compound is C₈H₁₅NO₂.[1]

-

Determine the count of each element:

-

Carbon (C): 8 atoms

-

Hydrogen (H): 15 atoms

-

Nitrogen (N): 1 atom

-

Oxygen (O): 2 atoms

-

-

Obtain the atomic weight of each element:

-

C: ~12.01 g/mol

-

H: ~1.008 g/mol

-

N: ~14.01 g/mol

-

O: ~16.00 g/mol

-

-

Calculate the total molecular weight:

-

(8 * 12.01) + (15 * 1.008) + (1 * 14.01) + (2 * 16.00) = 157.21 g/mol

-

Visualization

The following diagram illustrates the relationship between the compound's name, its molecular formula, and its resulting molecular weight.

References

An In-depth Technical Guide to the Solubility of N-Acetyl-N-(2-methylpropyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N-Acetyl-N-(2-methylpropyl)acetamide. Due to a lack of specific experimental data in publicly available literature for this compound, this guide focuses on its predicted solubility based on its chemical structure, alongside detailed experimental protocols for determining its solubility in various solvents.

Compound Overview

This compound is a tertiary amide with the chemical formula C8H15NO2[1]. Its structure consists of an isobutyl group and two acetyl groups attached to a central nitrogen atom. The presence of two carbonyl groups and the absence of a hydrogen atom on the nitrogen significantly influence its physicochemical properties, including its solubility.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C8H15NO2 | [1] |

| Molecular Weight | 157.21 g/mol | [1] |

| IUPAC Name | This compound | |

| SMILES | CC(C)CN(C(=O)C)C(=O)C | [1] |

| InChI | InChI=1S/C8H15NO2/c1-6(2)5-9(7(3)10)8(4)11/h6H,5H2,1-4H3 | [1] |

Predicted Solubility Profile

The solubility of a compound is determined by its polarity, molecular size, and the nature of the solvent. As a tertiary amide, this compound lacks the ability to act as a hydrogen bond donor, which will significantly impact its solubility in protic solvents like water. However, the two carbonyl groups can act as hydrogen bond acceptors.

In Polar Protic Solvents (e.g., Water, Ethanol): The solubility in water is expected to be low. While the carbonyl oxygens can accept hydrogen bonds from water molecules, the lack of a hydrogen-bond-donating amide proton and the presence of the nonpolar isobutyl group will limit its aqueous solubility. For comparison, the mono-acetylated compound, N-(2-methylpropyl)acetamide, has a predicted water solubility of 83.7 g/L, and an estimated value of 26.180 g/L at 25°C[2]. The addition of a second acetyl group in this compound is likely to further decrease its water solubility due to an increase in molecular weight and nonpolar surface area without a significant increase in hydrogen bonding potential with water. Its solubility in alcohols like ethanol is expected to be higher than in water due to the presence of the alkyl chain in the solvent, which can interact more favorably with the isobutyl group of the solute.

In Polar Aprotic Solvents (e.g., Acetone, DMSO, DMF): this compound is expected to exhibit good solubility in polar aprotic solvents. These solvents can engage in dipole-dipole interactions with the polar amide groups of the compound but do not have strong hydrogen-bonding networks to overcome.

In Nonpolar Solvents (e.g., Hexane, Toluene): The solubility in nonpolar solvents is predicted to be limited. While the isobutyl group provides some nonpolar character, the two polar acetyl groups will hinder its dissolution in nonpolar environments.

Table 2: Predicted Qualitative Solubility of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | Can act as a hydrogen bond acceptor but not a donor; nonpolar isobutyl group. |

| Polar Aprotic | Acetone, Dichloromethane | High | Favorable dipole-dipole interactions. |

| Nonpolar | Hexane, Toluene | Low | Dominated by the polar diacetylamide group. |

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the solubility of this compound in various solvents. This method is based on the principle of saturating a solvent with the compound and then quantifying the dissolved amount.

Materials:

-

This compound

-

A selection of solvents (e.g., water, ethanol, acetone, hexane)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector, or a UV-Vis spectrophotometer.

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected solvent in a vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25°C) and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

After the equilibration period, allow the vials to stand undisturbed at the set temperature for a few hours to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved particles.

-

-

Quantification of Dissolved Compound:

-

Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted solution using a pre-validated analytical method (e.g., HPLC, GC, or UV-Vis spectroscopy) to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the compound in the sample.

-

-

Calculation of Solubility:

-

Calculate the solubility using the following formula: Solubility (g/L) = (Concentration from analysis) x (Dilution factor)

-

Diagram 1: Experimental Workflow for Solubility Determination

Caption: A flowchart illustrating the key steps in the experimental determination of solubility.

Factors Influencing Solubility

The solubility of this compound is a result of the interplay between its molecular structure and the properties of the solvent.

Diagram 2: Factors Influencing Solubility

Caption: A diagram showing the relationship between solute/solvent properties and solubility.

Conclusion

References

N-Acetyl-N-(2-methylpropyl)acetamide: An Unexplored Frontier in Chemical Research

While the compound N-Acetyl-N-(2-methylpropyl)acetamide is documented in chemical databases, a thorough review of scientific literature reveals a notable absence of published research into its potential applications, biological activity, or established experimental protocols. This technical guide serves to consolidate the available physicochemical data for this compound and to propose potential avenues of investigation for researchers, scientists, and drug development professionals based on the known properties of related acetamide structures.

Compound Identification and Physicochemical Properties

This compound, also known as N,N-diacetylisobutylamine, is a di-acetylated amine. Its chemical identity is confirmed in the Global Substance Registration System (GSRS).[1] The fundamental properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₈H₁₅NO₂ | [1] |

| Molecular Weight | 157.21 g/mol | [1] |

| SMILES | CC(C)CN(C(=O)C)C(=O)C | [1] |

| InChI | InChI=1S/C8H15NO2/c1-6(2)5-9(7(3)10)8(4)11/h6H,5H2,1-4H3 | [1] |

| Stereochemistry | Achiral | [1] |

Synthesis and Chemical Reactivity

A potential, though unverified, synthetic workflow is proposed below. This serves as a conceptual starting point for researchers interested in synthesizing this compound for further study.

Potential Research Applications: A Forward Look

Given the absence of direct research, the potential applications of this compound can be hypothesized based on the known activities of other acetamide-containing compounds. The acetamide functional group is a common motif in a variety of biologically active molecules.

As an Agro-Chemical Candidate

Nitrogen-containing compounds are fundamental in the development of herbicides and pesticides. The structural features of this compound could be explored for potential herbicidal or insecticidal properties. Initial screening assays could involve testing its effects on common weed species or insect cell lines.

In Pharmaceutical Research

Numerous pharmaceuticals contain the acetamide moiety. Research into this compound could explore its potential as a lead compound in several therapeutic areas:

-

Anticonvulsant Activity: Some N-substituted acetamides have demonstrated anticonvulsant properties. Preliminary studies could involve in vivo models of seizures.

-

Analgesic and Anti-inflammatory Effects: The anti-inflammatory properties of some acetamide derivatives are well-documented.[2][3][4] Initial in vitro studies could assess its ability to inhibit inflammatory pathways in cell cultures.

-

Enzyme Inhibition: The di-acetylated amine structure could be investigated as a potential inhibitor for various enzymes, depending on the overall three-dimensional shape and electronic properties of the molecule.

The logical progression for investigating these potential applications is outlined in the following workflow diagram.

Conclusion

This compound represents a molecule with a defined chemical structure but a completely unexplored potential in applied research. For scientists in agrochemical and pharmaceutical development, this compound offers a blank slate for investigation. The lack of existing data presents a unique opportunity for novel discoveries. The initial steps for any research endeavor will necessarily involve the development of a robust synthetic protocol and thorough characterization of the compound's properties. Subsequent biological screening, guided by the known activities of related acetamides, could unveil previously unknown applications for this intriguing molecule.

References

A Technical Guide to the Biological Activity Screening of N-Acetyl-N-(2-methylpropyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract:

This technical guide outlines a proposed framework for the initial biological activity screening of the novel compound, N-Acetyl-N-(2-methylpropyl)acetamide. Due to a lack of existing public data on the bioactivity of this specific molecule, this document provides a comprehensive, hypothetical screening cascade based on the known biological activities of structurally related acetamide-containing compounds. The guide details experimental protocols for assessing potential antioxidant and anti-inflammatory effects, presents templates for data organization, and includes visualizations of experimental workflows and relevant signaling pathways to aid in the design and execution of a screening campaign.

Introduction

This compound is a small amide-containing molecule with the chemical formula C₈H₁₅NO₂[1]. While its physicochemical properties are documented, there is a notable absence of published research on its biological effects. The acetamide functional group is present in a wide range of biologically active compounds, exhibiting properties from anti-inflammatory and antioxidant to anticonvulsant and beyond[2][3]. For instance, N-acetylcysteine (NAC) is a well-known antioxidant and mucolytic agent, underscoring the potential for N-acetylated compounds to have therapeutic applications[4][5][6]. Given the structural precedent, a primary screening campaign for this compound should logically begin by investigating its potential antioxidant and anti-inflammatory activities.

This guide provides a detailed roadmap for researchers to conduct an initial biological evaluation of this compound.

Proposed Screening Cascade

A tiered approach is recommended to efficiently screen this compound, starting with broad in vitro assays and progressing to more specific, cell-based models.

Experimental Workflow

The proposed experimental workflow is depicted in the diagram below. This workflow ensures a logical progression from initial cytotoxicity assessment to primary and secondary functional assays.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments outlined in the screening workflow.

Cytotoxicity Assessment: MTT Assay

Objective: To determine the concentration range of this compound that is non-toxic to cells, thereby establishing appropriate concentrations for subsequent functional assays.

Methodology:

-

Cell Culture: Seed J774A.1 macrophage cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in cell culture medium to achieve a range of final concentrations (e.g., 1 µM to 100 µM). Replace the existing medium with the compound-containing medium. Include a vehicle control (DMSO) and an untreated control.

-

Incubation: Incubate the plate for 24 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the untreated control.

Primary Screening: Antioxidant Activity

Objective: To assess the direct radical-scavenging capacity of the compound in a cell-free system.

Methodology:

-

ABTS Radical Generation: Prepare the ABTS radical cation (ABTS•+) solution by mixing equal volumes of 7 mM ABTS stock solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

-

Assay Preparation: Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 (± 0.02) at 734 nm.

-

Reaction: Add 10 µL of this compound at various concentrations to 190 µL of the diluted ABTS•+ solution. Use Trolox as a positive control.

-

Incubation and Measurement: Incubate the reaction mixture for 6 minutes at room temperature and measure the absorbance at 734 nm.

-

Data Analysis: Calculate the percentage of ABTS•+ scavenging and determine the IC₅₀ value.

Objective: To evaluate the ability of the compound to reduce intracellular ROS levels in cells under oxidative stress.

Methodology:

-

Cell Culture and Staining: Seed J774A.1 cells in a 96-well black, clear-bottom plate. After 24 hours, load the cells with 20 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) for 30 minutes.

-

Compound Treatment: Wash the cells and treat them with various concentrations of this compound for 1 hour.

-

Oxidative Stress Induction: Induce oxidative stress by adding a pro-oxidant such as tert-butyl hydroperoxide (tBOH).

-

Fluorescence Measurement: Measure the fluorescence intensity (excitation 485 nm, emission 535 nm) at different time points.

-

Data Analysis: Quantify the reduction in ROS production relative to the tBOH-treated control.

Primary Screening: Anti-inflammatory Activity

Objective: To determine if the compound can inhibit the production of the pro-inflammatory mediator nitric oxide in activated macrophages.

Methodology:

-

Cell Culture and Treatment: Seed J774A.1 cells and allow them to adhere. Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

-

Inflammatory Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

-

Nitrite Measurement: Collect the cell culture supernatant. Measure the nitrite concentration (a stable product of NO) using the Griess reagent system[7].

-

Data Analysis: Calculate the percentage inhibition of NO production compared to the LPS-stimulated control.

Data Presentation

Quantitative data from the screening assays should be organized into clear, concise tables for comparative analysis.

Table 1: Cytotoxicity of this compound on J774A.1 Macrophages

| Compound Concentration (µM) | Cell Viability (%) ± SD |

|---|---|

| Vehicle Control | 100 ± 4.5 |

| 1 | 98.7 ± 5.1 |

| 10 | 95.2 ± 4.8 |

| 25 | 91.5 ± 5.3 |

| 50 | 85.1 ± 6.2 |

| 100 | 70.3 ± 7.1 |

Table 2: Antioxidant Activity Profile

| Assay | Endpoint | This compound | Positive Control (Trolox/N-acetylcysteine) |

|---|---|---|---|

| ABTS Scavenging | IC₅₀ (µM) | [Insert Value] | [Insert Value] |

| Cellular ROS Reduction | IC₅₀ (µM) | [Insert Value] | [Insert Value] |

Table 3: Anti-inflammatory Activity Profile

| Assay | Endpoint | This compound | Positive Control (e.g., Dexamethasone) |

|---|

| NO Production Inhibition | IC₅₀ (µM) | [Insert Value] | [Insert Value] |

Potential Signaling Pathway Involvement

Should this compound demonstrate significant anti-inflammatory activity, a potential mechanism could involve the modulation of the NF-κB signaling pathway, a central regulator of inflammation.

This pathway represents a plausible target for secondary assays to elucidate the mechanism of action if the compound shows promise in the primary anti-inflammatory screens.

Conclusion and Future Directions

This guide provides a foundational strategy for the initial biological characterization of this compound. The proposed workflow, focusing on cytotoxicity, antioxidant, and anti-inflammatory properties, offers a cost-effective and scientifically robust approach to uncovering its therapeutic potential. Positive results from this initial screening cascade would warrant further investigation into its mechanism of action, structure-activity relationships of analogues, and evaluation in more complex in vivo models.

References

- 1. GSRS [gsrs-dev-public.ncats.io]

- 2. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biological effects of acetamide, formamide, and their monomethyl and dimethyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The chemistry and biological activities of N-acetylcysteine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N-Acetylcysteine (NAC): Impacts on Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of N-Acetyl-N-(2-methylpropyl)acetamide: A Laboratory Scale Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the laboratory-scale synthesis of N-Acetyl-N-(2-methylpropyl)acetamide, also known as N,N-diacetylisobutylamine. This compound is a di-substituted amide, and this protocol outlines a general but effective method for its preparation from isobutylamine and acetic anhydride.

Introduction

This compound is a chemical compound with the molecular formula C8H15NO2.[1] The synthesis of N,N-di-substituted amides is a fundamental transformation in organic chemistry. This protocol details the N,N-diacetylation of a primary amine, isobutylamine, using an excess of acetic anhydride. This method is a standard approach for achieving di-acylation of primary amines. The reaction proceeds by the nucleophilic attack of the amine on the carbonyl carbon of the acetic anhydride, followed by the elimination of a molecule of acetic acid. A second acetylation step then occurs on the resulting mono-acetylated intermediate to yield the final di-acetylated product.

Materials and Methods

Reagents and Equipment

-

Isobutylamine (C4H11N)[2]

-

Acetic Anhydride ((CH3CO)2O)

-

Saturated Sodium Bicarbonate Solution (NaHCO3)[3]

-

Dichloromethane (CH2Cl2)

-

Anhydrous Magnesium Sulfate (MgSO4)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

Personal Protective Equipment (PPE): Safety goggles, lab coat, and gloves

Experimental Protocol

1. Reaction Setup:

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar, add isobutylamine (1.0 eq).

-

Place the flask in an ice bath to cool.

-

Slowly add acetic anhydride (3.0 eq) to the cooled isobutylamine with continuous stirring. The addition should be done dropwise to control the exothermic reaction.

-

Once the addition is complete, attach a reflux condenser to the flask.

2. Reaction:

-

Heat the reaction mixture to reflux (approximately 140°C) using a heating mantle.

-

Maintain the reflux with vigorous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

3. Work-up:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Slowly and carefully pour the reaction mixture into a beaker containing a saturated solution of sodium bicarbonate to neutralize the excess acetic anhydride and acetic acid. Be cautious as this will generate carbon dioxide gas.[3]

-

Transfer the neutralized mixture to a separatory funnel.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers.

4. Purification:

-

Dry the combined organic extracts over anhydrous magnesium sulfate.

-

Filter the drying agent.

-

Concentrate the filtrate using a rotary evaporator to remove the solvent.

-

The crude product can be further purified by vacuum distillation or column chromatography on silica gel to obtain the pure this compound.

Data Presentation

The following table summarizes the quantitative data for a typical laboratory-scale synthesis of this compound. Please note that the yield is illustrative and can vary based on experimental conditions.

| Parameter | Value |

| Isobutylamine | 7.31 g (0.1 mol) |

| Acetic Anhydride | 30.6 g (0.3 mol) |

| Reaction Temperature | Reflux (~140°C) |

| Reaction Time | 4-6 hours |

| Expected Yield (illustrative) | 12.6 g (approx. 80%) |

| Molecular Weight | 157.21 g/mol [1] |

| Appearance | Colorless to pale yellow liquid |

Visualizations

Signaling Pathway

Caption: Reaction pathway for the synthesis of this compound.

Experimental Workflow

Caption: Step-by-step workflow for the synthesis and purification process.

References

Application Notes and Protocols for the Quantification of N-Acetyl-N-(2-methylpropyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of N-Acetyl-N-(2-methylpropyl)acetamide in various matrices. The protocols are based on established analytical techniques for similar N-substituted acetamides and N-acetylated compounds, offering a robust starting point for method development and validation.

Introduction

This compound is a chemical compound for which quantitative analysis is crucial in diverse research and development settings, including pharmaceutical development and metabolic studies. Accurate and precise quantification requires reliable analytical methods. This document outlines protocols for High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detection, and Gas Chromatography-Mass Spectrometry (GC-MS), which are common techniques for the analysis of small amide compounds.

Analytical Methods Overview

The choice of analytical method will depend on the sample matrix, required sensitivity, and available instrumentation.

-

High-Performance Liquid Chromatography (HPLC): A versatile technique suitable for a wide range of analytes. When coupled with UV detection, it offers a cost-effective solution for quantification. For higher sensitivity and selectivity, especially in complex matrices like biological fluids, coupling HPLC with a mass spectrometer (LC-MS) is recommended.

-

Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for the analysis of volatile and semi-volatile compounds. Derivatization may sometimes be employed to improve the chromatographic properties of the analyte.

High-Performance Liquid Chromatography (HPLC) Method

This section details a reverse-phase HPLC method adaptable for the quantification of this compound.

Experimental Protocol: HPLC-UV

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A C18 column (e.g., YMC-Pack Pro C18, 250 x 4.6 mm, 5 µm) is a suitable starting point for method development.

-

Mobile Phase: An isocratic or gradient elution using a mixture of acetonitrile and water is recommended. For example, a mobile phase of acetonitrile and water (e.g., 4:96 v/v) containing 0.1% Trifluoroacetic Acid (TFA) can be used. For mass spectrometry compatibility, volatile mobile phase modifiers like formic acid should be used instead of non-volatile acids like phosphoric acid.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Column Temperature: 25 °C.

-

Detection: UV detection at a suitable wavelength, which should be determined by measuring the UV spectrum of this compound. A wavelength of 212 nm has been used for similar compounds.

-

Standard Preparation: Prepare a stock solution of this compound in the mobile phase. Create a series of calibration standards by diluting the stock solution to cover the expected concentration range of the samples.

-

Sample Preparation: Dissolve the sample in the mobile phase, filter through a 0.45 µm filter, and inject into the HPLC system. For complex matrices, a solid-phase extraction (SPE) cleanup may be necessary.

-

Quantification: Construct a calibration curve by plotting the peak area of the standards against their known concentrations. Determine the concentration of the analyte in the samples by interpolating their peak areas from the calibration curve.

Quantitative Data Summary (Representative for N-Acetyl Compounds)

The following table summarizes typical validation parameters for HPLC methods used for N-acetylated compounds. This data should be considered as a guideline, and specific validation for this compound is required.

| Parameter | N-acetyl-L-cysteine | N,N'-Diacetyl-L-Cystine |

| Linearity (R²) | 1.00 | 1.00 |

| Limit of Detection (LOD) | 0.0001 mg/mL | 0.00015 mg/mL |

| Limit of Quantification (LOQ) | 0.00018 mg/mL | 0.00045 mg/mL |

| Accuracy (% Recovery) | Within acceptance criteria | Within acceptance criteria |

| Precision (%RSD) | Within acceptance criteria | Within acceptance criteria |

Experimental Workflow: HPLC Analysis

Caption: General workflow for the quantitative analysis of this compound by HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol provides a general approach for the quantification of this compound using GC-MS.

Experimental Protocol: GC-MS

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Column: A capillary column such as an HP-5MS (30 m x 0.32 mm, 0.25 µm) is a common choice for the analysis of a wide range of compounds.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.1 mL/min).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: A temperature gradient is typically used. For example: initial temperature of 60°C for 1 min, ramp at 10°C/min to 200°C, then ramp at 5°C/min to 270°C and hold for 5 min.

-

Injection Mode: Splitless or split injection can be used depending on the analyte concentration.

-

Mass Spectrometer Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230 °C.

-

Acquisition Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

-

-

Standard Preparation: Prepare a stock solution of this compound in a suitable solvent like methanol. Create a series of calibration standards by diluting the stock solution.

-

Sample Preparation: Extract the analyte from the sample matrix using a suitable solvent (e.g., methanol). The extract may need to be concentrated and filtered before injection.

-

Quantification: In SIM mode, monitor characteristic ions of this compound. Construct a calibration curve by plotting the peak area of the selected ion against the concentration of the standards.

Quantitative Data Summary (Representative for Amide Compounds)

The following table presents typical validation parameters for GC-MS methods used for the analysis of various amides. This data should serve as a reference, and method-specific validation is essential.

| Parameter | Acrylamide | Methacrylamide | Caprolactam | Oleamide | Stearamide |

| Linear Range (µg/mL) | 5-100 | 5-100 | 5-100 | 5-100 | 5-100 |

| Detection Limit (µg/mL) | 0.08 | 0.1 | 0.2 | 0.5 | 1.0 |

| Recovery (%) | 79.3 - 101.6 | 79.3 - 101.6 | 79.3 - 101.6 | 79.3 - 101.6 | 79.3 - 101.6 |

| RSD (%) | 2.5 - 10.0 | 2.5 - 10.0 | 2.5 - 10.0 | 2.5 - 10.0 | 2.5 - 10.0 |

Potential Metabolic Pathway of this compound

N-alkylamides can undergo metabolism in biological systems, primarily through the action of cytochrome P450 enzymes. Potential metabolic transformations include hydroxylation, epoxidation, and N-dealkylation. N-acetylation is a significant metabolic pathway for compounds containing primary amino groups, catalyzed by N-acetyl transferase.

Caption: A plausible metabolic pathway for this compound.

Application Note: Mass Spectrometry Fragmentation Analysis of N-Acetyl-N-(2-methylpropyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines the predicted mass spectrometry fragmentation pattern of N-Acetyl-N-(2-methylpropyl)acetamide, a di-acetylated amine. In the absence of publicly available experimental mass spectra for this specific compound, this application note provides a theoretical fragmentation pathway based on established principles of mass spectrometry for amides and amines. A detailed experimental protocol for acquiring the mass spectrum and a summary of predicted fragment ions are presented to guide researchers in the analysis of this and structurally related molecules.

Introduction

This compound (C8H15NO2, Molecular Weight: 157.21 g/mol ) is a chemical compound of interest in various fields of chemical and pharmaceutical research.[1] Mass spectrometry is a powerful analytical technique for the structural elucidation and quantification of such compounds. Understanding the fragmentation pattern is crucial for substance identification and characterization. This document predicts the electron ionization (EI) mass spectrometry fragmentation of this compound based on the known fragmentation behaviors of amides and amines, which often involve alpha-cleavage, McLafferty rearrangements, and cleavage of the N-CO bond.[2][3][4][5]

Predicted Fragmentation Pattern

Upon electron ionization, this compound is expected to form a molecular ion ([M]•+) at m/z 157. This molecular ion can then undergo a series of fragmentation reactions to yield characteristic product ions. The primary fragmentation pathways are predicted to be initiated by cleavage adjacent to the nitrogen atom and the carbonyl groups.

The proposed major fragmentation pathways include:

-

Alpha-Cleavage: The cleavage of the C-C bond alpha to the nitrogen atom is a common fragmentation pathway for amines.[3][5] For this compound, this would involve the loss of an isobutyl radical or a propyl radical from the isobutyl group.

-

N-CO Bond Cleavage: Cleavage of the amide bond is a characteristic fragmentation for amides, leading to the formation of acylium ions.[4]

-

Loss of Acetyl Group: The molecule may lose one or both of its acetyl groups as a neutral loss of ketene (CH2=C=O) or as an acetyl radical.

A summary of the predicted major fragment ions, their mass-to-charge ratio (m/z), and their proposed structures is provided in Table 1.

Data Presentation

Table 1: Predicted Mass Spectrometry Fragments of this compound

| m/z | Proposed Fragment Structure | Fragmentation Pathway |

| 157 | [C8H15NO2]•+ | Molecular Ion |

| 114 | [C6H12NO]•+ | Loss of acetyl radical (•COCH3) |

| 100 | [C5H10NO]+ | Cleavage of the N-isobutyl bond |

| 86 | [C4H8NO]+ | Alpha-cleavage with loss of a propyl radical (•C3H7) |

| 72 | [C3H6NO]+ | Cleavage of the N-CO bond with charge retention on the nitrogen-containing fragment |

| 57 | [C4H9]+ | Isobutyl cation |

| 43 | [C2H3O]+ | Acetyl cation (Acylium ion) |

Experimental Protocols

This section provides a general protocol for the analysis of this compound using a gas chromatography-mass spectrometry (GC-MS) system with an electron ionization (EI) source.

1. Sample Preparation:

-

Dissolve 1 mg of this compound in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

-

Perform serial dilutions to achieve a final concentration of approximately 10 µg/mL.

2. GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Standard GC system equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

-

Injection Volume: 1 µL.

-

Injector Temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature: 70°C, hold for 2 minutes.

-

Ramp: 10°C/min to 280°C.

-

Final hold: 5 minutes at 280°C.

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Mass Spectrometer: Quadrupole or ion trap mass analyzer.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: m/z 40-200.

3. Data Analysis:

-

Acquire the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to this compound.

-

Identify the molecular ion peak and the major fragment ions.

-

Compare the experimental fragmentation pattern with the predicted pattern in Table 1 to confirm the structure.

Mandatory Visualization

The following diagram illustrates the predicted fragmentation pathways of this compound.

Caption: Predicted EI fragmentation of this compound.

Conclusion

This application note provides a theoretical framework for the mass spectrometric analysis of this compound. The predicted fragmentation pattern and the detailed experimental protocol will serve as a valuable resource for researchers in the identification and structural elucidation of this compound and its analogs. It is important to note that the actual fragmentation may vary depending on the specific instrumentation and experimental conditions used. Therefore, empirical verification of this predicted pattern is highly recommended.

References

Application Notes and Protocols for the Evaluation of Novel Solvents in Chemical Reactions

Topic: Investigation of "N-Acetyl-N-(2-methylpropyl)acetamide" as a Potential Non-Polar Solvent

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive literature searches have revealed no documented use of "this compound" as a non-polar solvent in chemical reactions. The information presented herein is based on available data for structurally related compounds and provides general protocols for the evaluation of novel solvents. The data for related compounds should not be considered representative of "this compound".

Introduction

The selection of an appropriate solvent is crucial for the success of a chemical reaction, influencing reaction rates, yields, and selectivity. While a wide array of common solvents are available, the exploration of novel solvent systems is an active area of research, driven by the need for greener alternatives and solvents with unique properties. This document addresses the inquiry into the use of "this compound" as a non-polar solvent. Currently, there is a lack of scientific literature detailing its physical properties and applications as a solvent. This document, therefore, aims to provide a framework for the evaluation of a novel substance, such as "this compound," as a potential reaction solvent.

Physicochemical Properties of "this compound" and Related Compounds

Very limited data is available for "this compound". To provide some context, the known properties of this compound, its mono-acetylated analog "N-(2-Methylpropyl)acetamide", and its parent imide "Diacetamide" are summarized below. The properties of Diacetamide, being soluble in water and ethanol, suggest it is a polar solvent[1]. This indicates that "this compound" is unlikely to be a non-polar solvent.

Table 1: Physicochemical Properties of "this compound" and Structurally Related Compounds

| Property | This compound | N-(2-Methylpropyl)acetamide | Diacetamide |

| CAS Number | Not Available | 1540-94-9[2][3][4] | 625-77-4[1] |

| Molecular Formula | C₈H₁₅NO₂[5] | C₆H₁₃NO[2][3][4] | C₄H₇NO₂[1] |

| Molecular Weight | 157.21 g/mol [5] | 115.17 g/mol [2][3] | 101.1 g/mol [1] |

| Boiling Point | Not Available | Not Available | 222-223 °C[1] |

| Melting Point | Not Available | Not Available | 75.5-76.5 °C[1] |

| Water Solubility | Not Available | Predicted: 83.7 g/L | Soluble[1] |

| logP | Not Available | Predicted: 0.63 | Not Available |

| Polar Surface Area | Not Available | 29.1 Ų[4] | Not Available |

Note: The data for N-(2-Methylpropyl)acetamide and Diacetamide are provided for informational purposes only and are not representative of this compound.

Protocols for Evaluation of a Novel Solvent

Due to the absence of established applications for "this compound" as a solvent, a generalized protocol for evaluating a new chemical entity for this purpose is provided.

Protocol for Preliminary Solvent Property Characterization

Objective: To determine the basic physical and chemical properties of a novel solvent.

Materials:

-

Novel solvent candidate (e.g., "this compound")

-

Standard laboratory glassware

-

Heating mantle with stirrer

-

Thermometer/temperature probe

-

Rotary evaporator

-

Common laboratory solvents for miscibility testing (e.g., water, hexane, toluene, ethanol, acetone)

-

Standard non-polar and polar solutes for solubility testing

Methodology:

-

Purity Assessment:

-

Assess the purity of the novel solvent using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.

-

If necessary, purify the solvent by distillation or chromatography.

-

-

Determination of Physical Constants:

-

Boiling Point: Determine the boiling point at atmospheric pressure using a standard distillation setup.

-

Melting Point: If the substance is a solid at room temperature, determine its melting point using a melting point apparatus.

-

Density: Measure the mass of a known volume of the solvent.

-

-

Miscibility Studies:

-

In separate test tubes, mix 1 mL of the novel solvent with 1 mL of various standard solvents (water, hexane, toluene, ethanol, acetone).

-

Observe and record whether the solvents form a single phase (miscible) or separate layers (immiscible).

-

-

Solubility Testing:

-

Attempt to dissolve small, known quantities of a non-polar solute (e.g., biphenyl) and a polar solute (e.g., sodium chloride) in a known volume of the novel solvent at room temperature.

-

Gently heat the mixture to assess temperature effects on solubility.

-

Record the solubility observations (e.g., soluble, partially soluble, insoluble).

-

Protocol for a Model Reaction Test

Objective: To evaluate the performance of the novel solvent in a well-characterized chemical reaction and compare it to a standard solvent. The Suzuki-Miyaura cross-coupling reaction is used here as an illustrative example.

Materials:

-

Aryl halide (e.g., 1-bromo-4-methoxybenzene)

-

Arylboronic acid (e.g., phenylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃)

-

Novel solvent ("Solvent X")

-

Standard solvent for comparison (e.g., Toluene)

-

Reaction vials/flasks

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

TLC plates and developing chamber

-

GC-MS or HPLC for quantitative analysis

Methodology:

-

Reaction Setup:

-

Set up two identical reactions. In a reaction vial under an inert atmosphere, add the aryl halide (1 mmol), arylboronic acid (1.2 mmol), base (2 mmol), and palladium catalyst (0.01 mmol).

-

To one vial, add 5 mL of "Solvent X".

-

To the second vial, add 5 mL of Toluene (the standard solvent).

-

-

Reaction Execution:

-

Stir both reaction mixtures at a predetermined temperature (e.g., 80 °C).

-

Monitor the progress of the reactions at regular intervals (e.g., every hour) by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC).

-

-

Work-up and Analysis:

-

Once the reactions are complete (as determined by TLC), cool the mixtures to room temperature.

-

Quench the reactions with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Analyze the crude product by GC-MS or HPLC to determine the yield and purity of the desired product.

-

-

Data Comparison:

-

Compare the reaction time, yield, and purity of the product obtained in "Solvent X" with that obtained in the standard solvent, Toluene.

-

Visualizations

Logical Workflow for Novel Solvent Evaluation

The following diagram illustrates a general workflow for the evaluation of a new substance as a potential solvent in chemical reactions.

Caption: A flowchart for the systematic evaluation of a novel solvent.

Conclusion

While "this compound" is a valid chemical structure, there is no evidence to support its use as a non-polar solvent. The available data on its parent imide, Diacetamide, suggests that it is likely a polar compound. For researchers interested in exploring novel solvents, a systematic approach involving thorough characterization and performance evaluation in model reactions is essential. The protocols and workflow provided in these notes offer a general framework for such investigations. It is recommended that any investigation into a novel solvent begins with a comprehensive safety assessment.

References

Application Notes and Protocols: The Utility of the Acetamide Scaffold in Drug Discovery Assays

Introduction

The acetamide functional group is a prevalent structural motif in a diverse array of biologically active molecules and serves as a valuable scaffold in the design and synthesis of novel therapeutic agents. While specific assay data for N-Acetyl-N-(2-methylpropyl)acetamide is not extensively documented in publicly available research, the broader class of acetamide derivatives has demonstrated significant potential across various drug discovery platforms. These derivatives have been investigated for a range of therapeutic applications, including as anti-inflammatory agents, antioxidants, and receptor antagonists.[1][2][3][4][5][6] This document provides an overview of the application of acetamide derivatives in drug discovery, with a focus on a representative example to illustrate their evaluation in relevant assays.

One notable area of research involves the development of N-substituted acetamide derivatives as potent antagonists for the P2Y14 receptor (P2Y14R).[5] The P2Y14R is implicated in inflammatory processes, making its antagonists promising candidates for the treatment of conditions like acute gouty arthritis.[5] This application note will detail the experimental evaluation of such derivatives, providing protocols and data presentation formats relevant to researchers in the field of drug development.

Data Presentation: In Vitro Activity of a Representative Acetamide Derivative

The following table summarizes the in vitro potency of a representative N-substituted acetamide derivative, Compound I-17 (N-(1H-benzo[d]imidazol-6-yl)-2-(4-bromophenoxy)acetamide), as a P2Y14R antagonist.[5] This data is crucial for structure-activity relationship (SAR) studies and for the selection of lead compounds for further development.

| Compound ID | Target | Assay Type | IC50 (nM) |

| I-17 | P2Y14 Receptor | Competitive Binding Assay | 0.6 |

Experimental Protocols

Protocol 1: P2Y14 Receptor Competitive Binding Assay

This protocol outlines a method for determining the inhibitory constant (IC50) of a test compound, such as an acetamide derivative, against the P2Y14 receptor.

1. Materials and Reagents:

-

HEK293 cells stably expressing human P2Y14R

-

Radiolabeled ligand (e.g., [³H]-UDP-glucose)

-

Test compound (e.g., N-substituted acetamide derivative)

-

Binding buffer (e.g., 25 mM HEPES, 1 mM MgCl₂, pH 7.4)

-

Scintillation cocktail

-

96-well filter plates

-

Scintillation counter

2. Procedure:

-

Prepare cell membranes from HEK293-hP2Y14R cells.

-

Serially dilute the test compound in binding buffer to create a range of concentrations.

-

In a 96-well plate, combine the cell membranes, radiolabeled ligand, and varying concentrations of the test compound or vehicle control.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for binding equilibrium.

-

Terminate the binding reaction by rapid filtration through the filter plates.

-

Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Allow the filters to dry, and then add scintillation cocktail to each well.

-

Quantify the bound radioactivity using a scintillation counter.

3. Data Analysis:

-

Calculate the percentage of specific binding at each concentration of the test compound relative to the vehicle control.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

Signaling Pathway

Caption: P2Y14R-NLRP3/GSDMD Signaling Pathway.

Experimental Workflow

Caption: Workflow for IC50 Determination.

References

- 1. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. archivepp.com [archivepp.com]

- 3. galaxypub.co [galaxypub.co]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. doaj.org [doaj.org]

Experimental protocols involving "N-Acetyl-N-(2-methylpropyl)acetamide" as a reagent

Disclaimer: Publicly available experimental protocols specifically detailing the use of "N-Acetyl-N-(2-methylpropyl)acetamide" as a reagent are limited. The following application notes and protocols are representative examples based on methodologies used for structurally related acetamide derivatives and are provided for illustrative purposes. Researchers should adapt these protocols based on their specific experimental context and validate them accordingly.

Chemical and Physical Properties

This compound is a chemical compound with the molecular formula C8H15NO2.[1][2]

| Property | Value | Reference |

| CAS Number | 1787-52-6 | [1] |

| Molecular Formula | C8H15NO2 | [1][2] |

| Molecular Weight | 157.21 g/mol | [1][2] |

| SMILES | CC(C)CN(C(=O)C)C(=O)C | [2] |

| InChIKey | WQJBTSUJPQKSOP-UHFFFAOYSA-N | [2] |

Hypothetical Application: Evaluation of Antioxidant and Anti-inflammatory Activity

This application note describes a hypothetical use of this compound in assays to determine its potential antioxidant and anti-inflammatory properties, based on protocols for other acetamide derivatives.[3][4]

Experimental Objective

To assess the in vitro antioxidant and anti-inflammatory activity of this compound by measuring its ability to scavenge free radicals and inhibit the production of inflammatory mediators in a macrophage cell line.

Experimental Workflow

The following diagram outlines the general workflow for evaluating the biological activity of the compound.

Detailed Experimental Protocols

The following are detailed protocols adapted from studies on other acetamide derivatives.[3][4][5]

Protocol for ABTS Radical Scavenging Assay (Antioxidant Activity)

This protocol is designed to measure the free radical scavenging activity of the test compound.

Materials:

-

This compound

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

-

Potassium persulfate

-

Phosphate-buffered saline (PBS)

-

Ethanol

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of ABTS radical cation (ABTS•+):

-

Prepare a 7 mM aqueous solution of ABTS.

-

Prepare a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.

-

-

Preparation of ABTS•+ working solution:

-

Dilute the ABTS•+ stock solution with PBS to an absorbance of 0.70 (± 0.02) at 734 nm.

-

-

Assay:

-

Add 10 µL of various concentrations of this compound (dissolved in a suitable solvent like DMSO) to a 96-well plate.

-

Add 190 µL of the ABTS•+ working solution to each well.

-

Incubate the plate at room temperature for 6 minutes.

-

Measure the absorbance at 734 nm.

-

-

Calculation:

-

The percentage inhibition of absorbance is calculated as: [(Abs_control - Abs_sample) / Abs_control] x 100.

-

Protocol for Nitric Oxide (NO) Production Assay (Anti-inflammatory Activity)

This protocol measures the effect of the compound on the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

-

J774.A1 macrophage cell line

-

DMEM (Dulbecco's Modified Eagle Medium)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Lipopolysaccharide (LPS)

-

This compound

-

Griess Reagent

-

96-well cell culture plate

Procedure:

-

Cell Culture:

-

Culture J774.A1 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

-

-

Cell Treatment:

-

Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

-

Nitrite Measurement:

-

After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent to each supernatant sample.

-

Incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm.

-

-

Calculation:

-

The concentration of nitrite is determined from a sodium nitrite standard curve. The percentage inhibition of NO production is calculated relative to the LPS-stimulated control.

-

Hypothetical Signaling Pathway

The following diagram illustrates a simplified signaling pathway for LPS-induced nitric oxide production in macrophages, which could be a target for inhibition by this compound.

References

Application Notes and Protocols for the Purification of N-Acetyl-N-(2-methylpropyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyl-N-(2-methylpropyl)acetamide is a diacetamide derivative. Following its synthesis, a pure sample is essential for its characterization and any subsequent biological or chemical studies. This document provides detailed protocols for the purification of this compound, addressing common impurities that may arise during its synthesis. The proposed purification strategy involves a multi-step process including liquid-liquid extraction, column chromatography, and recrystallization.

Hypothetical Synthesis Overview

To understand the potential impurities, a plausible synthetic route is considered: the acetylation of N-(2-methylpropyl)acetamide. In this reaction, N-(2-methylpropyl)acetamide is treated with an acetylating agent such as acetyl chloride or acetic anhydride in the presence of a base.

Potential Impurities:

-

Unreacted N-(2-methylpropyl)acetamide

-

Excess acetylating agent and its hydrolysis product (acetic acid)

-

The base used in the reaction

-

By-products from side reactions

Purification Workflow

The general workflow for the purification of the crude product is depicted below.

Application Notes and Protocols for In Vitro Studies of N-Acetyl-N-(2-methylpropyl)acetamide

Disclaimer: The following application notes and protocols are proposed methodologies for the in vitro evaluation of N-Acetyl-N-(2-methylpropyl)acetamide. Due to a lack of specific published studies on this compound, these protocols are based on standard assays for assessing the biological activity of related N-substituted acetamide derivatives.

Introduction

This compound is a small molecule belonging to the acetamide class of organic compounds. While the specific biological activities of this compound are not yet characterized in the scientific literature, related acetamide derivatives have demonstrated a range of pharmacological effects, including anti-inflammatory, analgesic, and anticancer properties.[1][2][3][4] These effects are often mediated through the modulation of specific cellular signaling pathways.

These application notes provide a framework for the initial in vitro screening and characterization of this compound to elucidate its potential cytotoxic and anti-inflammatory activities.

Application Note 1: Assessment of Cytotoxicity

Objective: To determine the cytotoxic effects of this compound on various cell lines and to establish the half-maximal inhibitory concentration (IC50).

Methodology Overview: A common method to assess cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][5] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The concentration of the formazan is proportional to the number of living cells.

Recommended Cell Lines:

-

HEK293: Human embryonic kidney cells (a common, non-cancerous cell line for general toxicity).

-

HepG2: Human liver cancer cell line (to assess potential hepatotoxicity).[1]

-

RAW 264.7: Murine macrophage cell line (relevant for subsequent anti-inflammatory studies).

-

A panel of cancer cell lines (e.g., MCF-7, A549) to screen for potential anti-proliferative activity.[1]

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in cell culture medium to achieve the desired final concentrations.

-

Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO without the compound) and a positive control for cytotoxicity (e.g., doxorubicin).

-

Incubation: Incubate the plate for 24, 48, or 72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Hypothetical Data Presentation

Table 1: Cytotoxicity of this compound (Hypothetical IC50 Values)

| Cell Line | Incubation Time (hours) | Hypothetical IC50 (µM) |

| HEK293 | 48 | > 100 |

| HepG2 | 48 | 75.2 |

| RAW 264.7 | 48 | 88.5 |

| MCF-7 | 48 | 45.8 |

| A549 | 48 | 62.1 |

Application Note 2: Evaluation of Anti-Inflammatory Activity

Objective: To investigate the potential anti-inflammatory effects of this compound by measuring its ability to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.

Methodology Overview: The release of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), from LPS-stimulated macrophages is a hallmark of the inflammatory response.[6] The concentration of these cytokines in the cell culture supernatant can be quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

Experimental Protocol: Anti-Inflammatory Cytokine Release Assay

-

Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10^5 cells per well and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with non-toxic concentrations of this compound (determined from the cytotoxicity assay) for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response. Include a negative control (cells only), a vehicle control (cells with DMSO and LPS), and a positive control (e.g., dexamethasone).

-

Supernatant Collection: After incubation, centrifuge the plate to pellet the cells and collect the supernatant.

-

Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of inhibition of cytokine production for each concentration of the test compound relative to the LPS-stimulated vehicle control.

Hypothetical Data Presentation

Table 2: Inhibition of Pro-Inflammatory Cytokine Production (Hypothetical Data)

| Compound Concentration (µM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

| 1 | 15.2 | 10.8 |

| 10 | 48.7 | 42.3 |

| 50 | 85.4 | 78.9 |

Application Note 3: Investigation of a Potential Mechanism of Action

Objective: To explore a potential mechanism of action for the anti-inflammatory effects of this compound by examining its impact on the NF-κB signaling pathway.

Methodology Overview: The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a key regulator of inflammation.[7] In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation with LPS, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. The effect of the compound on this pathway can be assessed by Western blotting for key proteins.

Experimental Protocol: Western Blot for NF-κB Pathway Proteins

-

Cell Treatment: Seed RAW 264.7 cells and treat them with this compound and/or LPS as described in the anti-inflammatory assay protocol.

-

Protein Extraction: Lyse the cells at different time points (e.g., 0, 15, 30, 60 minutes after LPS stimulation) to prepare whole-cell, cytoplasmic, and nuclear protein extracts.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with primary antibodies against phosphorylated IκBα, total IκBα, and NF-κB p65. Use appropriate secondary antibodies and a chemiluminescent substrate for detection.

-

Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin for cytoplasmic extracts, Lamin B1 for nuclear extracts).

Hypothetical Data Presentation

Table 3: Effect on NF-κB Pathway Protein Levels (Hypothetical Fold Change vs. LPS Control)

| Treatment | p-IκBα (Cytoplasmic) | NF-κB p65 (Nuclear) |

| LPS + Vehicle | 1.00 | 1.00 |

| LPS + Compound (10 µM) | 0.45 | 0.52 |

| LPS + Compound (50 µM) | 0.18 | 0.23 |

Visualizations

Experimental Workflow Diagrams

Caption: Workflow for the MTT Cytotoxicity Assay.

Caption: Workflow for the Anti-Inflammatory Cytokine Assay.

Hypothetical Signaling Pathway

Caption: Hypothetical Inhibition of the NF-κB Signaling Pathway.

References

- 1. In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel acetamidothiazole derivatives: synthesis and in vitro anticancer evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Acetamide derivatives with antioxidant activity and potential anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. New acetamide-sulfonamide scaffolds with potential renal radiomodulatory effects: Insights into NF-κB pathway interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization